molecular formula C4H4N2O2S2 B13527194 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylicacid

5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylicacid

Cat. No.: B13527194
M. Wt: 176.2 g/mol
InChI Key: FVBYXPXMFILBHQ-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles have gained significant attention due to their applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with hydrazine derivatives, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-quality 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, esters, and amides. These products can further undergo additional chemical modifications to yield a wide range of derivatives with diverse properties .

Scientific Research Applications

5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid include other thiadiazole derivatives such as:

Uniqueness

What sets 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid apart from its similar compounds is its unique combination of the thiadiazole ring with the methylsulfanyl and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad spectrum of biological activities highlight its uniqueness among thiadiazole derivatives .

Properties

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

5-methylsulfanylthiadiazole-4-carboxylic acid

InChI

InChI=1S/C4H4N2O2S2/c1-9-4-2(3(7)8)5-6-10-4/h1H3,(H,7,8)

InChI Key

FVBYXPXMFILBHQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N=NS1)C(=O)O

Origin of Product

United States

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